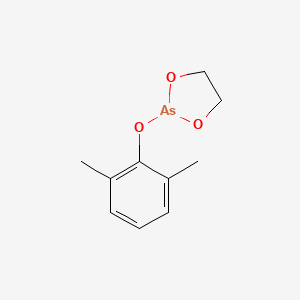
5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-diphenylimidazolidine-2,4-dione: and 1H-pyridin-4-one are two distinct chemical compounds. 5,5-diphenylimidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C15H12N2O2 . It is known for its stability and unique chemical properties. On the other hand, 1H-pyridin-4-one is a derivative of pyridine, characterized by a hydroxyl group at the fourth position, making it a versatile compound in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,5-diphenylimidazolidine-2,4-dione: can be synthesized through the reaction of benzil with urea under acidic conditions . The reaction typically involves heating benzil and urea in the presence of a catalyst such as hydrochloric acid, leading to the formation of the imidazolidine ring.
1H-pyridin-4-one: can be synthesized through the oxidation of 4-pyridone using oxidizing agents like potassium permanganate or hydrogen peroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective oxidation of the pyridine ring.
Industrial Production Methods
Industrial production of 5,5-diphenylimidazolidine-2,4-dione involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography .
For 1H-pyridin-4-one , industrial production often employs catalytic oxidation processes, where catalysts like platinum or palladium are used to enhance the efficiency of the oxidation reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-diphenylimidazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
1H-pyridin-4-one: is known for its reactivity in:
Electrophilic substitution: The hydroxyl group activates the pyridine ring towards electrophilic substitution reactions.
Nucleophilic addition: The carbonyl group in 1H-pyridin-4-one can undergo nucleophilic addition reactions.
Common Reagents and Conditions
For 5,5-diphenylimidazolidine-2,4-dione , common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
For 1H-pyridin-4-one , common reagents include electrophiles like bromine and nucleophiles like sodium borohydride . The reactions are often conducted in polar solvents such as ethanol or water .
Major Products Formed
The major products formed from the reactions of 5,5-diphenylimidazolidine-2,4-dione include imides, amines, and substituted derivatives . For 1H-pyridin-4-one , the major products include halogenated pyridones, hydroxylated derivatives, and various substituted pyridones .
Wissenschaftliche Forschungsanwendungen
5,5-diphenylimidazolidine-2,4-dione: has significant applications in:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the production of polymers and advanced materials.
1H-pyridin-4-one: is widely used in:
Chemistry: Serves as a precursor for synthesizing various pyridine derivatives.
Biology: Studied for its role in metal chelation and its potential as a therapeutic agent.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s effects on biological pathways are mediated through its ability to interact with proteins and nucleic acids .
1H-pyridin-4-one: exerts its effects through metal chelation, where it binds to metal ions and forms stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer activities . The compound also interacts with cellular targets, such as DNA and proteins, to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5,5-diphenylimidazolidine-2,4-dione: can be compared with other imidazolidine derivatives, such as:
5,5-dimethylimidazolidine-2,4-dione: Similar structure but with methyl groups instead of phenyl groups.
5,5-diethylimidazolidine-2,4-dione: Contains ethyl groups, leading to different chemical properties and reactivity.
1H-pyridin-4-one: can be compared with other pyridone derivatives, such as:
2-pyridone: Differing in the position of the hydroxyl group, leading to distinct reactivity and applications.
3-pyridone: Another positional isomer with unique chemical properties and uses.
The uniqueness of 5,5-diphenylimidazolidine-2,4-dione lies in its stability and versatility in chemical reactions, making it a valuable compound in various fields 1H-pyridin-4-one stands out due to its metal chelation properties and wide range of applications in medicine and industry .
Eigenschaften
CAS-Nummer |
595564-72-0 |
|---|---|
Molekularformel |
C20H17N3O3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one |
InChI |
InChI=1S/C15H12N2O2.C5H5NO/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;7-5-1-3-6-4-2-5/h1-10H,(H2,16,17,18,19);1-4H,(H,6,7) |
InChI-Schlüssel |
LKQRTLRRXQYXJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C1=CNC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)







![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)


